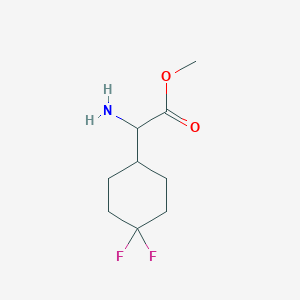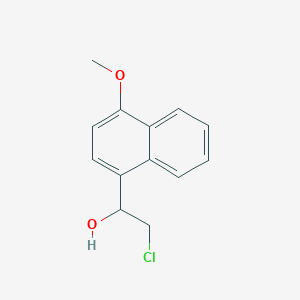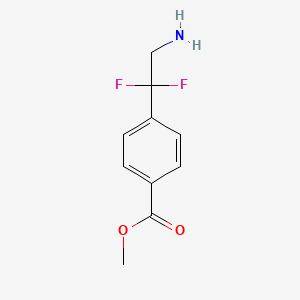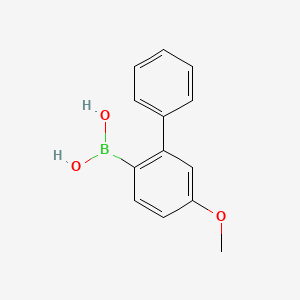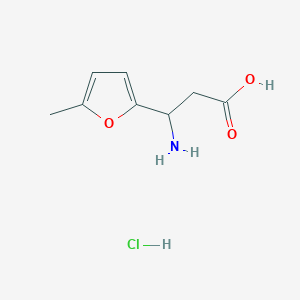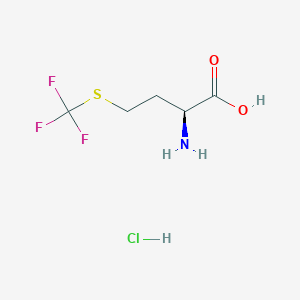
Trifluoromethionine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethionine hydrochloride is a halogenated analogue of methionine, an essential amino acid. This compound is characterized by the substitution of three hydrogen atoms in the methionine molecule with fluorine atoms, resulting in the trifluoromethyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of homocystine or cystine with metallic sodium in liquid ammonia, followed by the addition of a fluoroalkyl iodide under Birch reduction conditions . This process allows for the direct preparation of trifluoromethionine without the need for intermediate steps involving homocysteine or cysteine.
Industrial Production Methods
Industrial production of trifluoromethionine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The final product is purified through various techniques, such as crystallization or chromatography, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoromethionine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of trifluoromethanesulfonic acid, while reduction can yield trifluoromethyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trifluoromethionine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a tool for probing protein function and structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of trifluoromethionine hydrochloride involves its interaction with specific enzymes and molecular targets. One key target is methionine γ-lyase, an enzyme that catalyzes the conversion of methionine to α-ketobutyrate, ammonia, and methanethiol . Trifluoromethionine acts as a prodrug, being activated by methionine γ-lyase to exert its antimicrobial effects. This mechanism is particularly effective against pathogens that possess high levels of this enzyme.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethionine hydrochloride can be compared with other halogenated methionine analogues, such as:
- Trifluoromethylcysteine
- Fluoroalkylhomocysteines
- Fluoroalkylcysteines
These compounds share similar structural features but differ in their specific chemical and biological properties. This compound is unique due to its high reactivity and specificity for methionine γ-lyase, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C5H9ClF3NO2S |
|---|---|
Molekulargewicht |
239.64 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |
InChI-Schlüssel |
BFJNGZWHOIVCJA-DFWYDOINSA-N |
Isomerische SMILES |
C(CSC(F)(F)F)[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C(CSC(F)(F)F)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


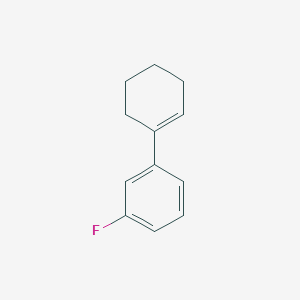
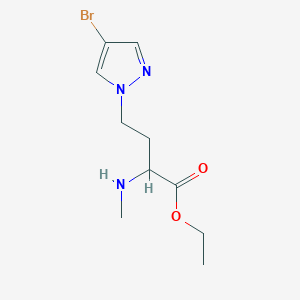
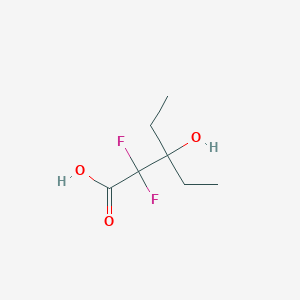
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
